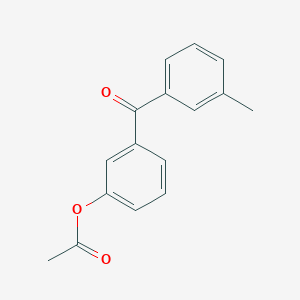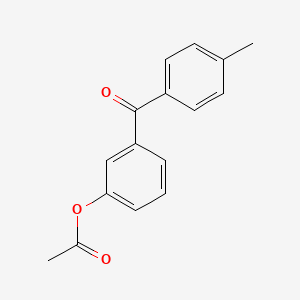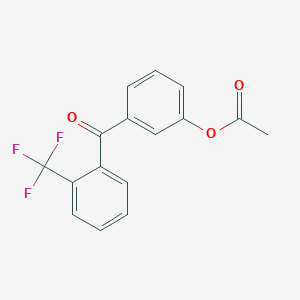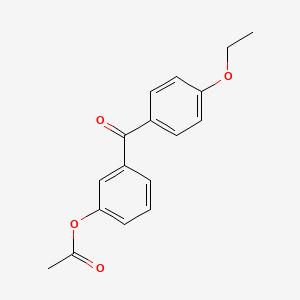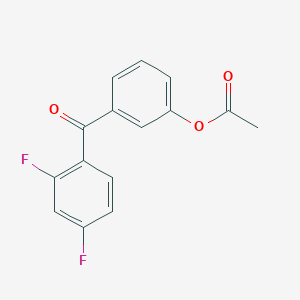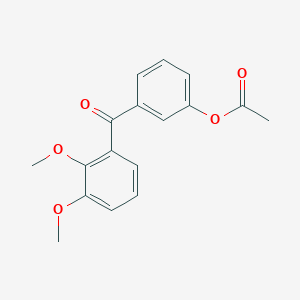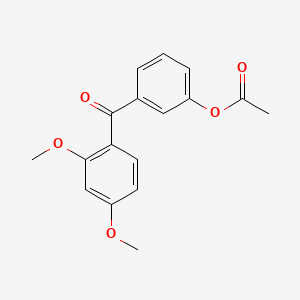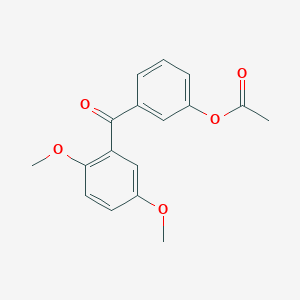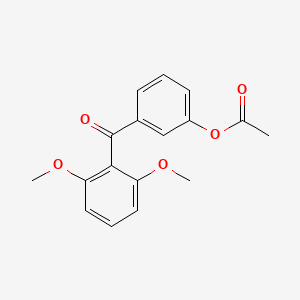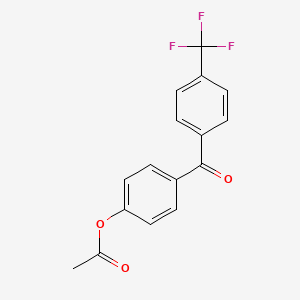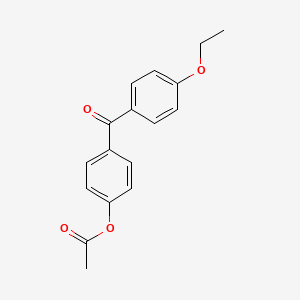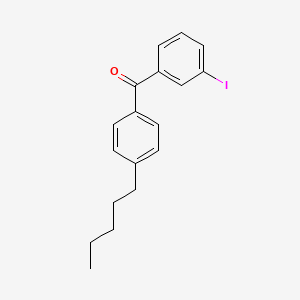
3-Iodo-4'-n-pentylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4’-n-pentylbenzophenone is a chemical compound with the molecular formula C18H19IO . It has a molecular weight of 378.25 . The IUPAC name for this compound is (3-iodophenyl)(4-pentylphenyl)methanone . This compound is used in scientific research and has diverse applications in organic synthesis, pharmaceuticals, and material science.
Molecular Structure Analysis
The molecular structure of 3-Iodo-4’-n-pentylbenzophenone consists of 39 atoms: 19 Hydrogen atoms, 18 Carbon atoms, 1 Oxygen atom, and 1 Iodine atom .Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalized Organic Compounds : The synthesis of 2,3-dihydroselenophenes from homopropargyl selenides using electrophilic cyclization, where electrophiles like iodine compounds play a crucial role, is one application. This method, involving iodine, results in high yields and offers a pathway for the synthesis of iodinated organic compounds under mild conditions (Schumacher et al., 2010).
Liquid Crystal Technology : The preparation of long-chain 4-(4-n-alkylphenylazo)phenols and their benzoate esters, which exhibit enantiotropic nematic phases, demonstrates another application. These compounds, derived through processes that can involve iodinated intermediates, are significant in the field of liquid crystal technology (Johnson, Ringstrand, & Kaszyński, 2009).
Structural Studies of Organic Acids : The study of the structure of iodinated organic acids, such as 4-iodo-trans-cinnamic acid, and the investigation of carboxyl group disorder in these compounds, represents another area of application. This research provides insights into the molecular structure and interactions of iodinated organic compounds (Goud, Pathaneni, & Desiraju, 1993).
Polyvalent Iodine Chemistry in Organic Synthesis : The role of iodine compounds, including iodinated benzophenones, in the field of polyvalent iodine chemistry is significant. Their use as oxidizing agents and in various oxidative transformations of complex organic molecules has been a subject of extensive study (Zhdankin & Stang, 2008).
Nanotechnology and Biomedicine : In nanotechnology and biomedicine, iodinated compounds, including benzophenones, are used in the synthesis of particle engineering and nanohybrid materials. Their unique physiochemical properties are leveraged in biosensing, bioimaging, and disease treatment applications (Wu et al., 2021).
Radioiodination in Medical Imaging : The use of iodine compounds in the radioiodination of arenes for medical imaging purposes is another important application. This involves the preparation of radioactive iodine-labeled compounds for diagnostic imaging in healthcare (Krummeich, Holschbach, & Stöcklin, 1996).
Discovery of Apoptosis Inducers in Cancer Research : The development of apoptosis-inducing agents for cancer treatment, where iodinated compounds play a role in the synthesis and screening of these agents, represents a critical application in medicinal chemistry and oncology (Cai, Drewe, & Kasibhatla, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
(3-iodophenyl)-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQWQKQOTKGFNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4'-n-pentylbenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

